molecular formula C20H15F3N2O2 B2429475 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide CAS No. 1424657-58-8

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide

Cat. No.: B2429475
CAS No.: 1424657-58-8
M. Wt: 372.347
InChI Key: IEYNNJSFAIULRL-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a cyclopropyl group, and a trifluoromethyl-substituted phenoxy group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-4-2-6-18(11-15)27-17-5-1-3-13(10-17)9-14(12-24)19(26)25-16-7-8-16/h1-6,9-11,16H,7-8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYNNJSFAIULRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl-substituted phenoxy group play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted amides and trifluoromethyl-substituted phenoxy compounds. Examples include:

  • 2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

2-cyano-N-cyclopropyl-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities. Its unique structure, characterized by a trifluoromethyl group and a cyclopropyl moiety, suggests diverse pharmacological applications. This article reviews the biological activity of compound 1, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

  • Molecular Formula : C20_{20}H15_{15}F3_3N2_2O2_2
  • Molecular Weight : 372.3 g/mol
  • CAS Number : 1424657-58-8

Antimicrobial Activity

Compound 1 has been evaluated for its antimicrobial properties, particularly against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that compounds with similar trifluoromethyl substitutions exhibit significant antibacterial activity.

Compound Target MIC (µg/mL)
Compound 1S. aureus< 10
Compound 2MRSA< 5

The minimum inhibitory concentrations (MICs) indicate that compound 1 is effective against both standard and resistant strains of bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Potential

Research has also highlighted the anti-inflammatory properties of compound 1. Studies involving various cell lines demonstrated that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. The compound's ability to inhibit NF-κB activity was measured, showing a dose-dependent effect.

Concentration (µM) NF-κB Inhibition (%)
1015
2030
5050

These results suggest that compound 1 may exert anti-inflammatory effects by interfering with NF-κB signaling pathways .

The mechanisms underlying the biological activities of compound 1 are still being elucidated. It is hypothesized that the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may contribute to its interaction with bacterial membranes and cellular targets. Additionally, the cyclopropyl group may influence the compound's binding affinity to specific enzymes or receptors involved in inflammatory pathways.

Case Studies

In a study examining a series of structurally related compounds, those with similar functional groups demonstrated varying degrees of antimicrobial and anti-inflammatory activities. For instance, a related compound showed an IC50_{50} value of approximately 6.5 µM against inflammatory markers, indicating that structural modifications can significantly impact biological efficacy .

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